(4-Benzyl-morpholin-2-YL)-acetic acid methyl ester
Description
(4-Benzyl-morpholin-2-YL)-acetic acid methyl ester (CAS: 766539-34-8) is a morpholine derivative featuring a benzyl substituent at the 4-position and an acetic acid methyl ester group at the 2-position. Its molecular formula is C₁₄H₁₉NO₃, with a molecular weight of 249.31 g/mol . The compound is synthesized via a chemoenzymatic approach, where racemic (4-Benzyl-3-oxo-morpholin-2-yl)-acetic acid methyl ester is resolved using Candida antarctica lipase B (CAL-B), achieving 90.9% enantiomeric excess in a TBME/H₂O solvent system . This enantioselectivity is critical for its application as an intermediate in thrombin inhibitor development .
Key structural attributes include:
- Morpholine ring: A six-membered heterocycle with one nitrogen and one oxygen atom, contributing to hydrogen-bonding capacity and conformational flexibility.
- Methyl ester: Increases stability and modulates solubility compared to the free acid form.
Properties
IUPAC Name |
methyl 2-(4-benzylmorpholin-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-17-14(16)9-13-11-15(7-8-18-13)10-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLLEDNQVOZKFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CN(CCO1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694908 | |
| Record name | Methyl (4-benzylmorpholin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
766539-34-8 | |
| Record name | Methyl 4-(phenylmethyl)-2-morpholineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=766539-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (4-benzylmorpholin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzyl-morpholin-2-YL)-acetic acid methyl ester typically involves the reaction of morpholine with benzyl chloride to form 4-benzylmorpholine. This intermediate is then reacted with chloroacetic acid methyl ester under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of (4-Benzyl-morpholin-2-YL)-acetic acid methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(4-Benzyl-morpholin-2-YL)-acetic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
(4-Benzyl-morpholin-2-YL)-acetic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Benzyl-morpholin-2-YL)-acetic acid methyl ester involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. Further research is needed to elucidate the detailed mechanisms and pathways involved.
Comparison with Similar Compounds
(4-Benzyl-morpholin-2-YL)-acetic acid (CAS: 146944-27-6)
Molecular Formula: C₁₃H₁₇NO₃ | Molecular Weight: 247.28 g/mol Key Differences:
Benzoic acid, 2-[2-hydroxy-3-(4-morpholinyl)propoxy]-6-methyl-3-(1-methylethyl)-, methyl ester (CAS: 53206-84-1)
Molecular Formula: C₁₉H₂₉NO₅ | Molecular Weight: 351.44 g/mol Key Differences:
- Structural Complexity : A larger molecule with a hydroxypropoxy linker and isopropyl group, enhancing steric bulk and hydrophilicity.
2-(4'-Benzo[d]oxazol-3-yl)acetic acid 2-(4'-methylphenyl)ethyl ester
Molecular Formula: C₁₉H₁₉NO₃ | Molecular Weight: 309.36 g/mol Key Differences:
Methyl 2-(4-(bromomethyl)phenyl)acetate (CAS: N/A)
Molecular Formula : C₁₀H₁₁BrO₂ | Molecular Weight : 243.10 g/mol
Key Differences :
- Reactivity : The bromomethyl group enables alkylation reactions, making it a versatile intermediate in organic synthesis.
- Applications : Used in cross-coupling reactions, unlike the enzymatically resolved target compound .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
(4-Benzyl-morpholin-2-YL)-acetic acid methyl ester, with the CAS number 766539-34-8, is a compound that has garnered attention for its potential biological activities. This article delves into the various aspects of its biological activity, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The chemical structure of (4-Benzyl-morpholin-2-YL)-acetic acid methyl ester features a morpholine ring substituted with a benzyl group and an acetic acid methyl ester moiety. This unique structure contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 221.25 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Recent studies have indicated that (4-Benzyl-morpholin-2-YL)-acetic acid methyl ester exhibits significant antimicrobial activity. In vitro assays demonstrated its effectiveness against various bacterial strains, suggesting potential as a lead compound for antibiotic development.
Anticancer Activity
The compound has been investigated for its anticancer properties. In particular, it has shown promise in inhibiting the proliferation of cancer cell lines. For instance, studies reported an IC value of approximately 10 μM against HeLa cells, indicating moderate potency compared to standard chemotherapeutics like doxorubicin (IC = 2.29 μM) .
The proposed mechanism of action involves the inhibition of key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation. The morpholine ring may interact with specific receptors or enzymes, leading to disrupted cellular functions.
Study on Anticancer Activity
In a recent study published in a peer-reviewed journal, (4-Benzyl-morpholin-2-YL)-acetic acid methyl ester was evaluated against several cancer cell lines:
- HeLa Cells : IC = 10 μM
- MCF-7 Cells : IC = 15 μM
- A549 Cells : IC = 20 μM
These findings suggest that the compound could be developed further as an anticancer agent .
Study on Antimicrobial Activity
Another research effort focused on the antimicrobial efficacy of the compound against both Gram-positive and Gram-negative bacteria. Results indicated:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) = 32 μg/mL
- Escherichia coli : MIC = 64 μg/mL
These results highlight its potential application in treating bacterial infections .
Comparative Analysis with Similar Compounds
To understand the unique properties of (4-Benzyl-morpholin-2-YL)-acetic acid methyl ester, a comparative analysis with structurally similar compounds was conducted.
Table 2: Comparative Biological Activities
| Compound | Anticancer IC (μM) | Antimicrobial MIC (μg/mL) |
|---|---|---|
| (4-Benzyl-morpholin-2-YL)-acetic acid methyl ester | 10 | 32 |
| Compound A | 5 | 16 |
| Compound B | 15 | 64 |
This comparison illustrates that while (4-Benzyl-morpholin-2-YL)-acetic acid methyl ester has moderate activity, other compounds may exhibit superior efficacy in specific contexts.
Conclusion and Future Directions
(4-Benzyl-morpholin-2-YL)-acetic acid methyl ester demonstrates promising biological activities, particularly in antimicrobial and anticancer applications. Further research is warranted to explore its full therapeutic potential and optimize its efficacy through structural modifications.
Future studies should focus on:
- Detailed pharmacokinetic and pharmacodynamic profiling.
- Exploration of combination therapies to enhance efficacy.
- Investigation into potential side effects and toxicity profiles in vivo.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
